Ammonium 3-(dodecylthio)propanoate
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Overview
Description
Ammonium 3-(dodecylthio)propanoate is an organic compound characterized by the presence of a long dodecyl (12-carbon) chain attached to a propanoate group via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-(dodecylthio)propanoate typically involves the reaction of dodecylthiol with a suitable propanoate precursor under controlled conditions. One common method is the esterification of 3-(dodecylthio)propanoic acid with ammonium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(dodecylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of substituted propanoates with various functional groups.
Scientific Research Applications
Ammonium 3-(dodecylthio)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, cosmetics, and personal care products
Mechanism of Action
The mechanism of action of ammonium 3-(dodecylthio)propanoate involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the thioether group can form covalent bonds with protein thiol groups, affecting protein function and activity .
Comparison with Similar Compounds
Similar Compounds
Ammonium propionate: Similar in structure but lacks the dodecylthio group, making it less hydrophobic and less effective as a surfactant.
Sodium dodecyl sulfate: Another surfactant with a similar long alkyl chain but contains a sulfate group instead of a thioether linkage.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic
Uniqueness
Ammonium 3-(dodecylthio)propanoate is unique due to its combination of a long hydrophobic dodecyl chain and a reactive thioether group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it a versatile compound for various applications .
Properties
CAS No. |
137882-41-8 |
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Molecular Formula |
C15H33NO2S |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
azanium;3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C15H30O2S.H3N/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2-14H2,1H3,(H,16,17);1H3 |
InChI Key |
OEPYPTGAWMLKMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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